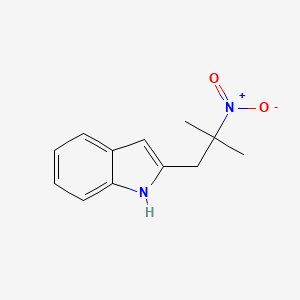

2-(2-Methyl-2-nitropropyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90301-17-0 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-(2-methyl-2-nitropropyl)-1H-indole |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,14(15)16)8-10-7-9-5-3-4-6-11(9)13-10/h3-7,13H,8H2,1-2H3 |

InChI Key |

OYPRAOLOYHRODJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC2=CC=CC=C2N1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Methyl 2 Nitropropyl 1h Indole and Analogues

Direct Synthesis Approaches from Indole (B1671886) Precursors

Direct functionalization of the indole nucleus, particularly at the C3-position, is a preferred synthetic route due to its efficiency and step economy. Various methodologies have been developed to achieve this, ranging from classical nucleophilic additions to modern catalyzed reactions.

Nucleophilic Addition Reactions (e.g., reaction of Gramine (B1672134) with nitroalkanes)

A direct and effective method for the synthesis of 2-(2-methyl-2-nitropropyl)-1H-indole involves the nucleophilic addition of a nitroalkane to a suitable indole precursor. A notable example is the reaction of gramine with 2-nitropropane (B154153). nih.gov In this procedure, a mixture of gramine, 2-nitropropane, and sodium hydroxide (B78521) pellets is heated at reflux. nih.gov The reaction proceeds via the in situ generation of the electrophilic indole-3-methylene intermediate from gramine, which then undergoes a nucleophilic attack by the anion of 2-nitropropane.

The reaction mixture, upon cooling and treatment with acetic acid, yields the target compound as a crystalline solid. nih.gov This method provides a straightforward route to the desired product with good yields.

| Reactants | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Gramine, 2-Nitropropane | NaOH, Acetic Acid | Reflux, 18 h | 78% | nih.gov |

N-Bromosuccinimide (NBS)-Catalyzed Indolyl-Nitroalkane Formation

An efficient and practical method for the synthesis of indolyl-nitroalkane derivatives is catalyzed by N-Bromosuccinimide (NBS). organic-chemistry.orgmdpi.com This methodology involves the reaction of an indole with a nitroalkene in the presence of a catalytic amount of NBS. organic-chemistry.org The reaction is typically carried out in a solvent such as dichloromethane (B109758) at a moderately elevated temperature. organic-chemistry.org

This approach is versatile, allowing for the synthesis of a diverse array of 3-substituted indole derivatives from various substituted indoles and β-nitrostyrenes. organic-chemistry.orgmdpi.com The simple reaction conditions and good to excellent yields make this a valuable method in organic synthesis. organic-chemistry.org The low cost of the reagents and the straightforward isolation process further enhance its attractiveness as an alternative to other existing methods. organic-chemistry.org

| Reactants | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Indole, Nitroalkene | N-Bromosuccinimide (10 mol%) | Dichloromethane | 40 °C | organic-chemistry.org |

Conjugate Additions to Activated Indole Systems

Conjugate addition reactions represent a powerful tool for the C3-functionalization of indoles. These reactions typically involve the addition of a nucleophile to an activated indole system, where the C3-position is part of a conjugated system, rendering it electrophilic.

Arenesulfonyl indoles have emerged as effective precursors for the diversification of C3-functionalized indoles. nih.gov These compounds, bearing a good leaving group, can generate vinylogous imine intermediates in situ under basic conditions. nih.gov These highly reactive intermediates can then readily react with a variety of nucleophilic reagents to yield C3-substituted indole derivatives. The stability of the arenesulfonyl indole starting materials and the mild reaction conditions contribute to the success of this synthetic strategy. nih.gov

Information on this specific synthetic methodology is not detailed in the reviewed literature.

The 1,6-conjugate addition of nucleophiles to para-quinone methides (p-QMs) is a well-established method for the synthesis of various substituted aromatic compounds. A base-catalyzed protocol for the 1,6-conjugate addition of nitroalkanes to p-quinone methides has been developed, leading to highly substituted nitroalkane derivatives in good to excellent yields. This reaction provides a vinylogous Michael addition of the active methylene (B1212753) compound to the p-QM. While not a direct addition to an activated indole system, this methodology is relevant for creating complex molecules that could potentially be precursors to or analogues of the target compound. The reaction is typically mild and can be performed under continuous flow conditions using microreaction technology.

Indirect Synthetic Routes and Derivatization Strategies

Indirect routes to this compound often involve either constructing the indole ring with the desired substituent already incorporated or employing powerful, regioselective C-H functionalization reactions that override the natural reactivity of the indole core.

Friedel-Crafts Alkylation-Mediated Pathways to Nitroalkyl Indoles

While traditional Friedel-Crafts alkylation of indoles with nitroalkenes predominantly yields C3-substituted products, modern transition-metal-catalyzed methods have emerged that offer high regioselectivity for the C2 position. One such powerful strategy is the Rhodium(III)-catalyzed C-H alkylation, which provides direct access to a wide array of 2-(2-nitroalkyl)indoles. nih.gov

This methodology utilizes a directing group on the indole nitrogen, such as a pyridinyl group, to steer the alkylation specifically to the C2-H bond. The reaction proceeds via a C-H activation mechanism, demonstrating excellent chemo- and regioselectivity. nih.gov In a typical procedure, an N-pyridinyl-protected indole is reacted with a nitroalkene in the presence of a rhodium catalyst, such as [RhCp*Cl₂]₂, and a silver salt co-catalyst like silver trifluoroacetate (B77799) (AgTFA). The reaction has been shown to be effective for a broad range of substituted indoles and nitroalkenes. nih.gov

Key steps in the proposed mechanism include the coordination of the rhodium catalyst to the directing group, C-H bond cleavage at the C2 position to form a rhodacycle intermediate, insertion of the nitroalkene, and subsequent protonolysis to release the C2-alkylated product and regenerate the active catalyst. Isotope labeling studies have indicated that the C-H bond cleavage is likely the rate-determining step of the process. nih.gov

| Entry | Indole Substrate (1) | Nitroalkene Substrate (2) | Product (3) | Yield (%) |

| 1 | N-(pyridin-2-yl)-1H-indole | β-nitrostyrene | 2-(2-nitro-1-phenylethyl)-1-(pyridin-2-yl)-1H-indole | 82 |

| 2 | 5-methoxy-N-(pyridin-2-yl)-1H-indole | β-nitrostyrene | 2-(2-nitro-1-phenylethyl)-5-methoxy-1-(pyridin-2-yl)-1H-indole | 85 |

| 3 | 5-chloro-N-(pyridin-2-yl)-1H-indole | (E)-1-nitro-2-phenylethene | 2-(2-nitro-1-(p-tolyl)ethyl)-5-chloro-1-(pyridin-2-yl)-1H-indole | 73 |

| 4 | N-(pyridin-2-yl)-1H-indole | (E)-2-(2-nitrovinyl)thiophene | 2-(2-nitro-1-(thiophen-2-yl)ethyl)-1-(pyridin-2-yl)-1H-indole | 75 |

Transformation of Cyclohexanone Derivatives to Tetrahydroindole Systems

The Fischer indole synthesis is a foundational method in organic chemistry for constructing the indole nucleus from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. wikipedia.org This pathway represents a powerful indirect route to 2-substituted indoles, where the desired substituent is introduced via the ketone precursor.

To synthesize the target compound, this compound, this method would theoretically employ phenylhydrazine (B124118) and 4-methyl-4-nitropentan-2-one as the starting materials. The general mechanism proceeds through several key steps: wikipedia.org

Hydrazone Formation: Phenylhydrazine reacts with the ketone (4-methyl-4-nitropentan-2-one) to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer ('ene-hydrazine').

beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes an irreversible beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.

Cyclization and Aromatization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization where the amino group attacks the imine carbon. Finally, the elimination of an ammonia (B1221849) molecule under acidic catalysis yields the aromatic indole ring. wikipedia.orgnih.gov

The use of an unsymmetrical ketone like 4-methyl-4-nitropentan-2-one can potentially lead to two regioisomeric indole products. However, the Fischer synthesis conditions can often be tuned (e.g., by choice of acid catalyst) to favor cyclization toward the less sterically hindered carbon, which in this case would lead to the desired 2-substituted indole. sharif.edu

Catalytic Systems and Enhancements in Synthesis

Organocatalysis has emerged as a vital tool for the asymmetric synthesis of indole derivatives, enabling the production of chiral molecules with high enantioselectivity. These catalysts operate without metal centers and often function through the formation of transient covalent intermediates (e.g., iminium or enamine ions) or through non-covalent interactions like hydrogen bonding.

Organocatalysis for Stereoselective Induction

The enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes is a prominent application of organocatalysis. acs.org Chiral catalysts can effectively control the stereochemical outcome of the reaction, leading to optically active nitroalkyl indole products which are valuable precursors for many biologically active compounds.

Pyrrolidine-based structures are a privileged motif in organocatalysis, particularly in aminocatalysis for reactions involving carbonyl compounds. nih.gov These catalysts function by forming a nucleophilic enamine intermediate with an aldehyde or ketone, which then undergoes conjugate addition to an electrophile like a nitroalkene.

While specific research on pyrrolidine-based bis-amidine catalysts for direct indole alkylation is limited, the broader class of bifunctional pyrrolidine (B122466) organocatalysts has been extensively studied for the asymmetric Michael addition of carbonyl compounds to nitroolefins. rsc.org These catalysts often incorporate a secondary amine (the pyrrolidine) and a hydrogen-bond donor group (like a thiourea, squaramide, or alcohol) within the same molecule. This bifunctional nature allows the catalyst to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding to the nitro group), leading to highly organized, stereoselective transition states. New pyrrolidine-based organocatalysts have been synthesized from chiral precursors like (R)-glyceraldehyde and have proven effective in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities. beilstein-journals.orgnih.gov

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | dr (syn:anti) | ee (syn) (%) |

| 1 | Propanal | trans-β-nitrostyrene | 10 | CH₂Cl₂ | 85:15 | 75 |

| 2 | Butanal | trans-β-nitrostyrene | 10 | CH₂Cl₂ | 79:21 | 84 |

| 3 | Butanal | (E)-2-(2-nitrovinyl)furan | 10 | CH₂Cl₂ | 74:26 | 84 |

| 4 | 3-Phenylpropanal | trans-β-nitrostyrene | 10 | Methylcyclohexane | 78:22 | 70 |

Cinchona alkaloids, such as quinidine (B1679956) and its stereoisomer quinine, are powerful scaffolds for chiral organocatalysts. When functionalized with a urea (B33335) or squaramide moiety, they become highly effective bifunctional catalysts capable of activating substrates through hydrogen bonding. metu.edu.tr

In the context of the Friedel-Crafts alkylation of indoles with nitroalkenes, a quinidine-derived urea catalyst operates by forming two hydrogen bonds with the nitro group of the electrophile. This dual hydrogen-bonding interaction lowers the LUMO of the nitroalkene, activating it for nucleophilic attack by the indole. metu.edu.tr Simultaneously, the tertiary amine of the quinidine scaffold can act as a general base, enhancing the nucleophilicity of the indole N-H proton. This cooperative activation within a chiral environment allows for high levels of stereocontrol.

Studies using sterically hindered tert-butyl squaramide/quinine catalysts have demonstrated excellent enantioselectivities (up to >99% ee) and moderate-to-good chemical yields (up to 80%) for the synthesis of 3-substituted indole derivatives under mild conditions with low catalyst loading (e.g., 2 mol%). metu.edu.tr

| Entry | Indole | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Indole | trans-β-nitrostyrene | 2 | 75 | >99 |

| 2 | 2-Methylindole | trans-β-nitrostyrene | 2 | 78 | 98 |

| 3 | Indole | (E)-1-nitro-2-(p-tolyl)ethene | 2 | 80 | >99 |

| 4 | Indole | (E)-2-(2-nitrovinyl)naphthalene | 2 | 72 | >99 |

Transition Metal-Mediated Transformations (e.g., Pd, Cu, Ir)

Transition metal catalysis offers a powerful and versatile tool for the construction of the indole framework and the introduction of various substituents. researchgate.netresearchgate.net Palladium, copper, and iridium complexes have been notably employed in the synthesis of indole derivatives, including those with nitroalkyl side chains.

Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, have been instrumental in the formation of C-C bonds, enabling the introduction of the nitropropyl group or its precursors onto the indole ring. nih.gov For instance, a palladium-catalyzed intramolecular oxidative coupling has been reported for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines. unina.it Another approach involves the palladium-catalyzed cyclization of 2-alkynylaniline derivatives, which provides a route to 2-substituted indoles. mdpi.com

Copper-catalyzed reactions have also proven effective in indole synthesis. mdpi.com Copper catalysts can facilitate the cyclization of 2-ethynylaniline (B1227618) derivatives to form indoles under mild conditions. organic-chemistry.org Furthermore, copper-mediated domino C-H iodination and nitration of indoles have been developed, offering a direct route to nitro-substituted indoles. nih.gov

Iridium-catalyzed reactions, while less common for this specific target, are known for their utility in C-H activation and asymmetric hydrogenation, which are valuable transformations in the synthesis of complex indole alkaloids. The development of iridium-catalyzed methods for the direct C-H functionalization of the indole core could provide more efficient pathways to this compound and its analogues.

Table 1: Overview of Transition Metal-Mediated Reactions in Indole Synthesis

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Heck Coupling, Suzuki Coupling, Intramolecular Oxidative Coupling, Cyclization | Versatile for C-C bond formation, functional group tolerance. | nih.govunina.itmdpi.com |

| Copper (Cu) | Cyclization, Domino C-H Iodination/Nitration | Mild reaction conditions, direct introduction of nitro groups. | mdpi.comorganic-chemistry.orgnih.gov |

| Iridium (Ir) | C-H Activation, Asymmetric Hydrogenation | Potential for efficient and stereoselective syntheses. | General Knowledge |

Base-Promoted and Acid-Catalyzed Synthetic Protocols

Base-promoted and acid-catalyzed reactions represent classical yet effective strategies for the synthesis of this compound. A common base-promoted method involves the reaction of an indole derivative with a suitable nitroalkane. For instance, the synthesis of 3-(2-methyl-2-nitropropyl)-1H-indole has been achieved by reacting gramine with 2-nitropropane in the presence of sodium hydroxide. nih.gov This reaction proceeds via a Michael-type addition of the nitroalkane to an in situ generated gramine methide.

Acid-catalyzed reactions, on the other hand, often involve the Friedel-Crafts alkylation of the indole ring. In the presence of a Lewis or Brønsted acid, indoles can react with nitroalkenes to afford the corresponding nitroalkyl indoles. nih.gov For example, the reaction of 2-phenyl indole with β-nitrostyrene in the presence of sulfamic acid has been used to synthesize 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. nih.gov While strong acids can lead to polymerization of the indole, milder acidic conditions or the use of specific catalysts can control the reaction to achieve the desired product. nih.gov

Table 2: Comparison of Base-Promoted and Acid-Catalyzed Syntheses

| Method | Typical Reagents | Mechanism | Key Advantages | Reference |

|---|---|---|---|---|

| Base-Promoted | Gramine, 2-Nitropropane, NaOH | Michael-type addition | Readily available starting materials. | nih.gov |

| Acid-Catalyzed | Indole, Nitroalkene, Lewis/Brønsted Acid | Friedel-Crafts alkylation | Direct alkylation of the indole core. | nih.govnih.gov |

Control of Stereochemistry in Synthesis

The synthesis of stereochemically defined this compound and its analogues is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration.

Diastereoselective Synthesis of this compound Isomers

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. In the context of this compound analogues, this becomes relevant when additional stereocenters are present in the indole ring or the side chain. Diastereoselectivity can be achieved by using chiral auxiliaries, substrate control, or reagent control. For example, the [3+2] cycloaddition reaction of azomethine ylides to unsaturated compounds is a known method for the diastereoselective synthesis of spirooxindoles, which can be precursors to complex indole derivatives. mdpi.com The intramolecular Mizoroki-Heck annulation has also been employed for the diastereoselective synthesis of N-methylspiroindolines. diva-portal.org

Enantioselective Approaches to Chiral Nitroalkyl Indoles

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often achieved through the use of chiral catalysts. In the synthesis of chiral nitroalkyl indoles, organocatalysis and transition metal catalysis have emerged as powerful strategies. nih.govresearchgate.net

Chiral Brønsted acids and Lewis acids have been successfully employed as catalysts in the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes. nih.gov These catalysts can create a chiral environment around the reactants, leading to the formation of one enantiomer in excess. Similarly, chiral transition metal complexes, for instance, those based on cobalt, have been utilized in the enantioselective hydroalkylation of alkenes to produce chiral α,α-dialkyl indoles. nih.govresearchgate.net These methods provide access to enantiomerically enriched nitroalkyl indoles, which are valuable building blocks for the synthesis of more complex chiral molecules.

Table 3: Enantioselective Approaches to Chiral Nitroalkyl Indoles

| Approach | Catalyst Type | Example Reaction | Key Outcome | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Brønsted/Lewis Acids | Enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes | Enantiomerically enriched nitroalkyl indoles. | nih.gov |

| Transition Metal Catalysis | Chiral Cobalt Complexes | Enantioselective hydroalkylation of alkenes | Access to chiral α,α-dialkyl indoles. | nih.govresearchgate.net |

Chemical Reactivity and Reaction Pathways

Transformations of the Nitro Group

The tertiary nitro group in 2-(2-methyl-2-nitropropyl)-1H-indole is a key functional handle that can be converted into other valuable groups, most notably an amine.

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up extensive possibilities for further molecular elaboration. This conversion transforms the electron-withdrawing nitro group into a versatile nucleophilic amine, which serves as a precursor for the synthesis of more complex heterocyclic systems. The resulting compound, 2-(2-amino-2-methylpropyl)-1H-indole, is a valuable intermediate.

Various methods are established for the reduction of aliphatic nitro compounds. rsc.org Catalytic hydrogenation is a common and effective approach, employing catalysts such as Raney nickel or platinum(IV) oxide (PtO₂). nih.gov Another widely used method involves the use of dissolving metals, such as iron powder in the presence of an acid like acetic acid or hydrochloric acid. These methods are generally effective for reducing tertiary nitro compounds without affecting the indole (B1671886) nucleus.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| Raney Nickel | Ethanol (B145695) | H₂ (50 psi), Room Temp. | rsc.org |

| Platinum(IV) Oxide | Methanol | H₂, Atmospheric Pressure | nih.gov |

This table presents common conditions for the reduction of aliphatic nitro compounds, which are applicable to the target molecule.

The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates, which are typically not isolated under the reaction conditions and are fully reduced to the corresponding primary amine. documentsdelivered.com

A significant pathway in the chemistry of primary and secondary nitroalkanes involves their conversion to nitronate anions (or nitronic acids under acidic conditions), which can then be hydrolyzed to carbonyl compounds in the Nef reaction. wikipedia.orgorganic-chemistry.org However, this reaction pathway is not accessible for this compound.

The formation of a nitronate requires the presence of at least one acidic proton on the carbon atom alpha to the nitro group. wikipedia.org In the case of this compound, the nitro group is attached to a tertiary carbon atom which lacks an alpha-hydrogen. Consequently, deprotonation to form the corresponding nitronate salt is not possible under standard basic conditions, precluding its participation in the classical Nef reaction or other transformations that rely on nitronate intermediates. worktribe.com

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, with the C-3 position being particularly susceptible to electrophilic attack due to its high electron density. chemtube3d.com

The C-3 position of the indole nucleus is the most nucleophilic and is the primary site for electrophilic substitution. chemrxiv.orgrsc.org Reactions such as the Mannich and Vilsmeier-Haack reactions provide reliable methods for introducing new functional groups at this position.

The Mannich reaction involves the aminoalkylation of the C-3 position using formaldehyde (B43269) and a secondary amine (such as dimethylamine) to yield a gramine-type derivative. chemtube3d.comresearchgate.net This reaction proceeds via the formation of an electrophilic Eschenmoser's salt equivalent, which is readily attacked by the indole.

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the C-3 position. wikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.com This electrophile attacks the C-3 position, and subsequent hydrolysis of the resulting iminium salt yields the 3-formylindole derivative.

While these reactions are standard for many indoles, the presence of the bulky 2-(2-methyl-2-nitropropyl) group at the C-2 position may exert steric hindrance, potentially reducing the reaction rate at the adjacent C-3 position. More forcing conditions may be required compared to less substituted indoles.

Table 2: Common C-3 Functionalization Reactions for Indoles

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Mannich Reaction | CH₂O, R₂NH, Acetic Acid | -CH₂NR₂ |

This table outlines standard electrophilic substitution reactions at the C-3 position of the indole ring.

The synthetic utility of this compound is significantly enhanced through cyclization reactions that lead to the formation of polycyclic fused indole systems. A key strategy involves the reductive conversion of the nitro group to a primary amine, 2-(2-amino-2-methylpropyl)-1H-indole, which then serves as a versatile precursor for annulation reactions. rsc.org

This diamine equivalent, possessing a nucleophilic indole nitrogen (N-1) and a primary aliphatic amine, can react with various bifunctional electrophiles to construct new heterocyclic rings fused to the indole core. For instance, reaction with β-dicarbonyl compounds, such as β-ketoesters or malonic esters, can lead to the formation of pyrimido[1,6-a]indole (B3349820) derivatives. nih.govekb.eg These fused systems are of significant interest in medicinal chemistry. The general reaction involves an initial condensation or acylation at the more nucleophilic aliphatic amine, followed by an intramolecular cyclization and dehydration to furnish the aromatic fused ring system. rsc.org

Mechanistic Insights into Reactivity

The reactivity of this compound is governed by well-established electronic principles of its constituent parts.

Indole C-3 Electrophilic Substitution: The mechanism for reactions like the Mannich or Vilsmeier-Haack involves the attack of the electron-rich π-system of the indole ring on an electrophile. The attack occurs preferentially at the C-3 position, as this leads to a more stable cationic intermediate (an indoleninium ion) where the positive charge is stabilized by the nitrogen atom through resonance without disrupting the aromaticity of the benzene (B151609) portion of the molecule. A final deprotonation step restores the aromaticity of the pyrrole (B145914) ring, yielding the 3-substituted product. chemtube3d.com

Nitro Group Reduction: The catalytic hydrogenation of a nitro group is a surface-mediated reaction. The process is believed to occur in a stepwise fashion on the catalyst surface. The nitro group is first reduced to a nitroso group (R-NO), then to a hydroxylamine (R-NHOH), and finally to the primary amine (R-NH₂). documentsdelivered.com Under most conditions, the intermediates are highly reactive and are not isolated.

Fused Ring Formation: The mechanism for the formation of pyrimido[1,6-a]indoles from the corresponding amine derivative begins with the nucleophilic attack of the primary aliphatic amine onto an electrophilic carbonyl center of a reagent like a β-ketoester. This is followed by an intramolecular cyclization, where the indole N-1 nitrogen attacks the second carbonyl group (e.g., the ester). The final step is a dehydration event that results in the formation of the fully aromatic fused heterocyclic system.

Exploration of Reaction Mechanisms (e.g., C-H bond cleavage, radical pathways)

C-H Bond Cleavage:

The indole ring has several C-H bonds that can potentially undergo cleavage under various reaction conditions. Transition-metal-catalyzed C-H activation is a powerful tool for the functionalization of indoles. For 2-alkylindoles, C-H activation can occur at the C3, C4, C5, C6, or C7 positions, as well as on the N-H bond. The N-H bond is acidic and can be readily deprotonated with a base.

The C3-H bond is generally the most activated towards electrophilic substitution. However, in this compound, this position is sterically hindered. C-H activation at other positions of the benzene ring portion of the indole nucleus can also be achieved, often requiring a directing group on the indole nitrogen.

Cleavage of the C-H bonds on the alkyl substituent is also a possibility, particularly through radical abstraction pathways.

Radical Pathways:

Radical reactions involving indoles are well-documented. The indole nucleus can act as a radical scavenger or participate in radical-mediated cyclization reactions. The 2-indolyl radical can be generated and subsequently participate in addition reactions.

The nitro group on the side chain introduces additional possibilities for radical reactions. Nitroalkanes can undergo reduction to form nitro radical anions. Furthermore, the tertiary carbon bearing the nitro group is a potential site for radical formation. The stability of the resulting tertiary radical would be influenced by the electronic effects of the adjacent nitro group and the indole ring.

It is plausible that under photolytic or radical-initiating conditions, homolytic cleavage of the C-N bond of the nitro group could occur, generating a tertiary alkyl radical and nitrogen dioxide. This alkyl radical could then undergo various subsequent reactions.

Role of Solvation and Environmental Factors on Reaction Course

The course of a chemical reaction involving this compound is expected to be significantly influenced by the solvent and other environmental factors such as temperature and pH.

Solvation Effects:

The choice of solvent can dictate the regioselectivity and mechanism of a reaction. For instance, in reactions involving nucleophilic attack on indole derivatives, polar aprotic solvents can favor different pathways compared to nonpolar or protic solvents. For example, in the reaction of 1-methoxy-3-(2-nitrovinyl)indole with nucleophiles, a dipolar aprotic solvent like DMF directs the attack to the 2-position, whereas THF leads to a Michael addition at the side chain.

The solubility of reactants and the stabilization of intermediates and transition states are key roles played by the solvent. For a molecule like this compound, a solvent's polarity will affect the ionization of the N-H bond and the charge distribution in any charged intermediates that may form.

Environmental Factors:

Temperature: Reaction rates are highly dependent on temperature. Higher temperatures can provide the necessary activation energy for reactions to occur and can also influence the selectivity of a reaction, potentially favoring thermodynamically more stable products.

pH: The acidity or basicity of the reaction medium can have a profound effect. The indole N-H is weakly acidic and can be deprotonated under basic conditions, forming an indolyl anion which is a potent nucleophile. Under acidic conditions, the indole nitrogen can be protonated, which would deactivate the ring towards electrophilic attack. The nitroalkane side chain can also exhibit different reactivity depending on the pH.

Table of Reaction Parameters and Expected Outcomes

| Parameter | Condition | Expected Effect on Reactivity | Potential Reaction Pathway |

| Solvent | Polar Protic (e.g., Ethanol) | Can participate in hydrogen bonding, stabilizing charged intermediates. May act as a nucleophile. | Solvolysis, protonation/deprotonation equilibria. |

| Polar Aprotic (e.g., DMF, DMSO) | Solvates cations well, can accelerate reactions involving anionic nucleophiles. | Nucleophilic substitution on the indole ring or side chain. | |

| Nonpolar (e.g., Toluene, Hexane) | Favors radical reactions and reactions involving neutral species. | Radical abstraction, thermal rearrangements. | |

| Temperature | Elevated | Increases reaction rates, may overcome steric hindrance. | C-H activation, cyclization reactions. |

| Low | Can increase selectivity for kinetically controlled products. | Formation of less stable isomers. | |

| pH | Acidic | Protonation of the indole nitrogen, deactivating the ring to electrophiles. | Acid-catalyzed rearrangements. |

| Basic | Deprotonation of the indole N-H, generating a nucleophilic anion. | Alkylation or acylation at the nitrogen. |

Structural Characterization and Elucidation Methodologies

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of the compound's three-dimensional structure. Studies on crystals of the related compound, 3-(2-Methyl-2-nitropropyl)-1H-indole, obtained by slow evaporation from an ethanol (B145695) solution, have yielded precise data on its molecular geometry, conformation, and intermolecular interactions. nih.gov

The crystallographic analysis confirms that the indole (B1671886) ring system of the molecule is essentially planar. nih.govnih.gov The root-mean-square (r.m.s.) deviation for the atoms constituting the indole ring is a mere 0.0136 Å, indicating a high degree of planarity. nih.govnih.gov The bond distances and angles within the molecule are consistent with those reported for similar indole structures. nih.gov

In the crystalline state, the molecules are organized into dimers through specific intermolecular interactions. The crystal structure is stabilized by pairs of N—H···O hydrogen bonds. nih.govnih.gov These hydrogen bonds link adjacent molecules, forming centrosymmetric inversion dimers. nih.govnih.gov The geometry of this key hydrogen bond is detailed in the table below.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1A···O2i | 0.86 | 2.55 | 3.187 (4) | 132 |

Symmetry code: (i) -x+1, -y+1, -z+1

The compound crystallizes in the monoclinic system. nih.gov Detailed data collection and refinement were performed to determine the precise crystallographic parameters.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₂H₁₄N₂O₂ |

| Molar mass | 218.25 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.1170 (12) |

| b (Å) | 10.123 (2) |

| c (Å) | 18.868 (4) |

| β (°) | 91.36 (3) |

| Volume (ų) | 1168.0 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| Reflections collected | 2354 |

| Independent reflections | 2141 |

| R[F² > 2σ(F²)] | 0.057 |

| wR(F²) | 0.179 |

| Goodness-of-fit (S) | 1.00 |

Spectroscopic Characterization Techniques

While a comprehensive solid-state structure has been determined via X-ray crystallography for the 3-substituted isomer, detailed spectroscopic data for 2-(2-Methyl-2-nitropropyl)-1H-indole is not as extensively documented in the surveyed literature. Spectroscopic techniques are crucial for confirming the structure in solution and providing complementary information.

Nuclear Magnetic Resonance (NMR) is a fundamental technique for elucidating the structure of organic molecules in solution. For indole derivatives, ¹H NMR typically reveals characteristic signals for the aromatic protons on the indole ring and the N-H proton, in addition to signals from the aliphatic side chain. nih.govrsc.org ¹³C NMR provides information on the carbon framework of the molecule. nih.govrsc.org However, specific, detailed ¹H, ¹³C, and ¹⁹F NMR spectral data and peak assignments for this compound are not available in the reviewed sources.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, often showing characteristic losses of fragments from the parent molecule, which helps in confirming the structure of indole derivatives. scirp.org Specific MS and HRMS data, including detailed fragmentation analysis for this compound, were not found in the consulted literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined, providing a molecular fingerprint. For the compound this compound, IR spectroscopy allows for the confirmation of key structural features, including the indole ring and the nitroalkyl substituent.

The analysis of the IR spectrum of this compound would reveal distinct absorption bands corresponding to the various functional groups present in its structure. The characteristic vibrations of the indole nucleus and the nitro group are of particular importance for structural elucidation.

Detailed research findings on the specific infrared spectrum of this compound are not extensively available in the public domain. However, based on the known absorption ranges for its constituent functional groups, a theoretical interpretation of its IR spectrum can be proposed.

The indole ring itself presents several characteristic absorption bands. The N-H stretching vibration of the indole amine typically appears as a sharp peak in the region of 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings generally give rise to multiple bands in the 1600-1450 cm⁻¹ region.

The nitro group (-NO₂) is characterized by two strong and distinct stretching vibrations. The asymmetric stretching vibration typically occurs in the range of 1550-1500 cm⁻¹, and the symmetric stretching vibration is found between 1380-1340 cm⁻¹. The presence of these two strong absorption bands is a clear indicator of the nitro functional group.

Furthermore, the aliphatic C-H bonds of the methyl and propyl groups will exhibit stretching vibrations in the 2980-2850 cm⁻¹ range and bending vibrations at lower wavenumbers.

An interactive data table summarizing the expected characteristic IR absorption bands for this compound is provided below. This table is based on established correlation charts for infrared spectroscopy.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3500 | N-H (Indole) | Stretching |

| > 3000 | C-H (Aromatic) | Stretching |

| 2980-2850 | C-H (Aliphatic) | Stretching |

| 1550-1500 | -NO₂ (Nitro) | Asymmetric Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 1380-1340 | -NO₂ (Nitro) | Symmetric Stretching |

This detailed analysis of the expected IR spectrum provides a robust framework for the structural characterization and confirmation of this compound.

Computational Chemistry and Theoretical Studies of 2 2 Methyl 2 Nitropropyl 1h Indole

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of a molecule. For 2-(2-methyl-2-nitropropyl)-1H-indole, methods like Density Functional Theory (DFT) would be employed to investigate its electronic structure, reactivity, and spectroscopic properties.

Detailed Research Findings: A typical DFT study would begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this molecule, negative potential would likely be concentrated around the oxygen atoms of the nitro group and the nitrogen of the indole (B1671886) ring.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, intramolecular charge transfer, and the nature of chemical bonds. It can quantify the delocalization of electron density between filled and vacant orbitals, which stabilizes the molecule.

Table 1: Hypothetical Electronic Properties Calculated by DFT This table illustrates the type of data generated from QM calculations. The values are not from actual experimental or computational results for this specific molecule.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.5 Debye | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation for this compound would provide a detailed understanding of its conformational flexibility and how it interacts with its environment, such as a solvent.

Detailed Research Findings: The simulation would involve placing the molecule in a simulation box, often with solvent molecules like water, and solving Newton's equations of motion for every atom. This generates a trajectory that reveals how the molecule's conformation changes over time.

Conformational Flexibility: The primary goal would be to explore the molecule's conformational landscape. This involves analyzing the rotation around single bonds, particularly the bond connecting the nitropropyl group to the indole ring. The simulation can identify the most stable conformers and the energy barriers between them.

Root Mean Square Deviation (RMSD): This metric is used to track the structural stability of the molecule throughout the simulation. A stable RMSD value indicates that the molecule has reached equilibrium.

Principal Component Analysis (PCA): PCA can be applied to the simulation trajectory to identify the dominant modes of motion, revealing the most significant conformational changes the molecule undergoes. mdpi.com

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation This table outlines typical parameters and outputs from an MD simulation study.

| Simulation Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy of the system. |

| Solvent Model | TIP3P Water | Simulates an aqueous environment. |

| Simulation Time | 100 ns - 1 µs | Ensures adequate sampling of conformational space. |

| Temperature | 300 K | Simulates physiological conditions. |

| Analysis Output | RMSD, Radius of Gyration, PCA | Quantifies molecular motion and stability. |

Prediction of Reaction Pathways and Energy Profiles

Computational chemistry can be used to model chemical reactions, predict their feasibility, and elucidate their mechanisms. For this compound, theoretical studies could investigate its synthesis or potential degradation pathways. For instance, the Fischer indole synthesis is a common route for creating indole rings from nitroalkanes and arylhydrazines. nih.gov

Detailed Research Findings: By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed.

Transition State Theory: This approach involves locating the transition state (TS) structure for each step of a proposed reaction mechanism. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate.

Reaction Coordinate Analysis: By mapping the energy changes along the reaction coordinate, one can confirm that the identified transition state correctly connects the reactants and products.

Catalyst Effects: Computational models can also explore the effect of catalysts on the reaction pathway, showing how they lower the activation energy and alter the reaction mechanism. Studies on related indole syntheses have used computational analysis to support the proposed roles of different metal catalysts. pkusz.edu.cn

Table 3: Example of a Calculated Energy Profile for a Reaction Step This table provides a hypothetical energy profile for a single step in a reaction pathway. All energies are relative to the reactants.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials of the reaction step. |

| Transition State (TS) | +25.0 | The energy barrier for the reaction. |

| Intermediate | -5.0 | A metastable species formed during the reaction. |

| Products | -15.0 | The final products of the reaction step. |

Elucidation of Intermolecular Interactions and Crystal Packing

While a crystal structure for this compound is not publicly documented, detailed X-ray diffraction data is available for its isomer, 3-(2-methyl-2-nitropropyl)-1H-indole . nih.gov The analysis of this closely related structure provides significant insight into the types of intermolecular forces that govern the crystal packing of such molecules.

The crystal system for this isomer is monoclinic. nih.gov The precise arrangement of molecules in the solid state is dictated by a combination of these strong hydrogen bonds and weaker van der Waals forces, which collectively minimize the energy of the crystal lattice.

Table 4: Crystal Data and Structure Refinement for 3-(2-Methyl-2-nitropropyl)-1H-indole Data obtained from crystallographic studies of the positional isomer. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1170 (12) |

| b (Å) | 10.123 (2) |

| c (Å) | 18.868 (4) |

| β (°) | 91.36 (3) |

| Volume (ų) | 1168.0 (4) |

Synthesis and Reactivity of Advanced Derivatives and Analogues

Modification of the Nitropropyl Side Chain and its Impact on Synthetic Utility

The 2-methyl-2-nitropropyl side chain offers a unique set of functionalities whose reactivity can be harnessed for further molecular elaboration. The key functional group is the tertiary nitro moiety, which dictates the available reaction pathways.

Unlike primary and secondary nitroalkanes, tertiary nitroalkanes lack an alpha-hydrogen atom. shaalaa.comdoubtnut.comsarthaks.com This structural feature renders them unreactive towards reactions that proceed via deprotonation to a nitronate salt, such as the classical Nef reaction for conversion to a carbonyl compound or reactions with nitrous acid. shaalaa.comdoubtnut.comsarthaks.combrainkart.com Therefore, direct conversion of the 2-(2-methyl-2-nitropropyl) group to a 2-(2-methyl-2-oxopropyl) side chain via the Nef hydrolysis is not a viable synthetic route. brainkart.com

The most significant transformation of the tertiary nitropropyl side chain is its reduction to the corresponding primary amine. This conversion is a robust and widely used method in organic synthesis. unacademy.commasterorganicchemistry.com The reduction of both aliphatic and aromatic nitro compounds can be achieved using various reagents and conditions, providing access to α-tertiary primary amines, which are important building blocks. organic-chemistry.orgnih.govorganic-chemistry.org Common and effective methods include catalytic hydrogenation with reagents such as Palladium on carbon (Pd/C) or Raney Nickel. organic-chemistry.orgcommonorganicchemistry.comwikipedia.org Alternatively, chemical reduction using dissolving metals in acidic media, such as iron in acetic acid or tin(II) chloride, provides a mild pathway to the amine that is tolerant of other reducible functional groups. masterorganicchemistry.comcommonorganicchemistry.com

The resulting amine, 2-(2-amino-2-methylpropyl)-1H-indole, is a versatile intermediate. The primary amino group can be further functionalized to form amides, sulfonamides, or undergo alkylation, significantly expanding the synthetic utility of the original scaffold.

| Reagent/System | Typical Conditions | Comments | Reference |

|---|---|---|---|

| H₂/Palladium on Carbon (Pd/C) | H₂ gas, MeOH or EtOH solvent, room temperature | Common method for both aliphatic and aromatic nitro groups. May affect other reducible groups (e.g., alkenes, benzylic ethers). | commonorganicchemistry.com |

| H₂/Raney Nickel | H₂ gas, EtOH solvent | Effective alternative to Pd/C, often used when dehalogenation is a concern. | wikipedia.org |

| Iron (Fe) / Acid | Fe powder, refluxing acetic acid or HCl | Mild method tolerant of many other functional groups. | masterorganicchemistry.comcommonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, EtOH or EtOAc solvent | Provides mild reduction conditions, compatible with various functional groups. | commonorganicchemistry.com |

| Zinc (Zn) / Acid | Zn dust, acetic acid | Mild method for reducing nitro groups in the presence of other reducible functionalities. | commonorganicchemistry.com |

Substitutions on the Indole (B1671886) Ring and their Influence on Chemical Transformations

The chemical behavior of the 2-(2-methyl-2-nitropropyl)-1H-indole scaffold can be significantly modulated by introducing substituents onto the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7). These substituents exert electronic and steric effects that influence the reactivity of both the indole nucleus and the side chain.

The influence of substituents on the reactivity of aromatic rings is a well-established principle. nih.gov Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or halogens (e.g., -Cl, -F) decrease the ring's electron density, deactivating it towards electrophilic attack. nih.gov

In the context of the indole ring, these effects have specific consequences:

Reactivity towards Electrophiles: An EDG at the C5 or C7 position would increase the nucleophilicity of the pyrrole (B145914) ring, particularly at the C3 position, making subsequent electrophilic substitution reactions (e.g., halogenation, formylation) at that site more facile. An EWG would have the opposite effect, rendering the indole core less reactive.

N-H Acidity: The acidity of the indole N-H proton is influenced by substituents. EWGs on the benzene ring increase the acidity of the N-H proton, making deprotonation easier. This can be useful for subsequent N-alkylation or N-acylation reactions. EDGs decrease the N-H acidity.

The strategic placement of substituents is therefore a critical tool for fine-tuning the chemical properties of the molecule for specific synthetic transformations.

| Substituent Type (Example) | Position | Effect on Ring Reactivity (Electrophilic Attack) | Effect on N-H Acidity | Reference |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -CH₃) | C5, C6, C7 | Activating (Increased reactivity, especially at C3) | Decreased | nih.gov |

| Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | C5, C6, C7 | Deactivating (Decreased reactivity) | Increased | nih.govscienceinfo.com |

| Halogens (e.g., -F, -Cl) | Any | Deactivating (Inductive withdrawal) but can direct substitution | Increased | nih.gov |

Preparation of Structurally Related Indole-Nitroalkane Derivatives for Mechanistic Probes

To investigate the mechanisms of reactions involving this compound, the synthesis of structurally related analogues is essential. These analogues, serving as mechanistic probes, can be designed with systematic variations in either the indole core or the nitroalkane side chain.

The synthesis of such derivatives relies on methods that allow for the regioselective C2-alkylation of indoles. While Friedel-Crafts type reactions typically favor the C3 position, several modern catalytic systems have been developed for C2 functionalization. rsc.org For example, Rh(III)-catalyzed C-H activation provides an efficient protocol for the nitroalkylation of indoles at the C-2 position using nitroolefins. shaalaa.com This strategy could be adapted to prepare a library of derivatives by varying both the indole substrate and the nitroolefin.

Designing Mechanistic Probes:

Varying Indole Substituents: By employing a range of 4-, 5-, 6-, or 7-substituted indoles in a C2-alkylation reaction, a series of analogues can be prepared. These compounds would allow for the systematic study of electronic effects (Hammett analysis) on a subsequent transformation, such as a cyclization reaction.

Varying the Nitroalkane Moiety: The steric and electronic properties of the side chain can be altered by using different nitroalkanes in the synthesis. For instance, using 2-nitropropane (B154153) or 2-nitrobutane (B1195486) would generate analogues with different steric bulk around the C2 position. This would be crucial for probing the steric sensitivity of a reaction.

Isotopic Labeling: The synthesis of analogues incorporating isotopic labels (e.g., ¹³C, ²H) at specific positions on the indole ring or the side chain is a powerful tool for elucidating reaction mechanisms, such as identifying bond-breaking and bond-forming steps.

The preparation of these diverse indole-nitroalkane derivatives provides the necessary tools to perform detailed mechanistic studies, leading to a deeper understanding of their reactivity and enabling the optimization of reaction conditions.

Derivatization to Form Spirocyclic and Other Complex Ring Systems

Spirocyclic indoles, particularly spiroindolines and spirooxindoles, are prominent structural motifs in numerous biologically active natural alkaloids and pharmaceuticals. mdpi.comresearchgate.net The synthesis of these complex architectures from this compound derivatives represents an advanced application of its synthetic potential. While spirocyclization at the C3 position of indole is more common, methods for forming spiro-centers at the C2 position have also been developed. mdpi.com

Starting from this compound, several hypothetical pathways can be envisioned to construct spirocyclic systems. These strategies typically involve an intramolecular cyclization where the C2-side chain acts as one of the components in the ring-forming step.

Potential Cyclization Strategies:

Intramolecular N1-C(side chain) Cyclization: The indole nitrogen (N1) can act as a nucleophile. After converting the nitro group on the side chain to a suitable electrophile (e.g., by reduction to an amine followed by conversion to a leaving group), an intramolecular nucleophilic substitution could form a new ring, tethering the side chain to the indole nitrogen.

Intramolecular C3-C(side chain) Cyclization: The nucleophilic C3 position of the indole could attack an electrophilic center on the side chain. For example, reduction of the nitro group to an amine, followed by conversion to an iminium ion, could trigger an intramolecular Pictet-Spengler-type reaction, leading to a new ring fused between C2 and C3.

Radical Cyclization: Intramolecular radical cyclization is another powerful method for forming complex ring systems. sarthaks.com A radical generated on the side chain could add to the C3 position of the indole, leading to a spirocyclic indoline (B122111) after subsequent steps.

These transformations would lead to novel spiro[indole-2,X]-heterocycles, where the C2 carbon of the original indole becomes the spiro-center. The construction of such complex and sterically congested systems is challenging but offers access to unique chemical scaffolds for various applications. researchgate.net

Future Research Directions and Unexplored Areas

Development of More Sustainable and Environmentally Benign Synthetic Routes

The current synthesis of 2-(2-Methyl-2-nitropropyl)-1H-indole often relies on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of greener synthetic alternatives.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct functionalization of the indole (B1671886) C3-position with 2-nitropropane (B154153) would be a highly atom-economical approach. Research into transition-metal catalysis (e.g., using copper) could enable the direct coupling of the indole nucleus with the nitroalkane, avoiding pre-functionalized starting materials. sciencedaily.com

One-Pot Procedures: Designing one-pot, multi-component reactions that combine readily available starting materials to construct the target molecule in a single operation would significantly improve efficiency and reduce waste. nih.gov For instance, a one-pot transformation of aliphatic nitroalkanes into polysubstituted indoles has been developed, and similar strategies could be adapted. nih.gov

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly options such as water, ethanol (B145695), or deep eutectic solvents is a critical aspect of sustainable chemistry. rsc.orgnih.gov Research has demonstrated the successful synthesis of 2-substituted indoles in aqueous micellar media or ethanol, providing a promising direction. rsc.orgmdpi.com

A comparative table of potential sustainable synthetic strategies is presented below:

| Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced number of synthetic steps. | Catalyst development for selective C3-alkylation, control of side reactions. |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. | Compatibility of reagents and catalysts, optimization of reaction conditions. |

| Greener Solvents | Reduced environmental impact, improved safety profile. | Solubility of reactants, catalyst stability and activity in alternative media. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound can be significantly improved through the exploration of novel catalytic systems. Current methods may suffer from low yields or the formation of side products.

Future research in this area should focus on:

Homogeneous Catalysis: The development of novel transition-metal catalysts (e.g., based on palladium, rhodium, or copper) with tailored ligands can offer high selectivity and efficiency under mild reaction conditions. sciencedaily.comresearchgate.net For instance, palladium-catalyzed cyclization reactions have been effectively used for the synthesis of 2-substituted indoles. mdpi.com

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of easy separation, reusability, and reduced metal contamination in the final product. Investigating materials like zeolites, metal-organic frameworks (MOFs), or functionalized polymers as catalyst supports could lead to more robust and sustainable processes.

Organocatalysis: Chiral organocatalysts can be employed to achieve enantioselective synthesis, which is crucial if the target molecule or its derivatives have potential stereospecific biological activity. nih.gov

The following table summarizes different catalytic approaches:

| Catalyst Type | Potential Advantages | Representative Examples |

| Homogeneous Transition Metal | High activity and selectivity, mild reaction conditions. | Pd(OAc)₂, Rhodium complexes, Copper salts. sciencedaily.commdpi.comresearchgate.net |

| Heterogeneous Catalysts | Easy recovery and reuse, process intensification. | Metal nanoparticles on solid supports, zeolites. |

| Organocatalysts | Metal-free, potential for enantioselectivity. | Chiral phosphoric acids, proline derivatives. nih.govnih.gov |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy or Computational Modeling

A deeper understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for designing more efficient synthetic routes. Advanced techniques can provide detailed insights into the reaction intermediates and transition states.

Promising avenues for mechanistic investigation include:

Time-Resolved Spectroscopy: Techniques such as time-resolved photoelectron spectroscopy can be used to study the dynamics of electronic relaxation in indole derivatives upon photoexcitation, which can provide insights into photochemical reaction pathways. aip.orgrsc.orgresearchgate.net Ultrafast transient absorption spectroscopy can be employed to investigate the influence of solvation on the photophysics of indole. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. nih.govrsc.orgnih.govresearchgate.net This can help in understanding the role of catalysts and in predicting the outcome of new reaction conditions. youtube.com For example, computational studies have been used to elucidate the mechanism of indole alkylation reactions. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous manufacturing and high-throughput experimentation. Applying these technologies to the synthesis of this compound could offer significant advantages.

Future work should explore:

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. mdpi.comnih.govgalchimia.comresearchgate.net The Fischer indole synthesis, for example, has been successfully adapted to a continuous flow system, leading to reduced reaction times and increased productivity. mdpi.com A research group at Nagoya University developed an ultrafast and simple microflow synthesis method for indole derivatives, which limits side reactions and improves yield. labmanager.com

Automated Synthesis: Automated platforms, such as those using acoustic droplet ejection (ADE) technology, can be used for high-throughput screening of reaction conditions and for the rapid synthesis of libraries of derivatives. nih.govrsc.orgresearchgate.netnih.gov This can accelerate the discovery of optimal synthetic protocols and the exploration of the chemical space around the target molecule. nih.govrsc.orgresearchgate.netnih.gov

The benefits of these modern synthetic technologies are highlighted below:

| Technology | Key Advantages | Potential Application for this compound |

| Flow Chemistry | Precise control of reaction parameters, improved safety, scalability. mdpi.comlabmanager.com | Continuous production with high yield and purity. |

| Automated Synthesis | High-throughput screening, rapid library generation. nih.govresearchgate.net | Optimization of reaction conditions and synthesis of derivatives. |

Investigation of Alternative Functionalization Strategies for the Nitroalkane Moiety

The nitro group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, opening up avenues for the synthesis of new derivatives with potentially interesting properties.

Future research should investigate:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This would provide access to a new class of tryptamine (B22526) analogs.

Nef Reaction: The Nef reaction allows for the conversion of a primary or secondary nitroalkane to the corresponding aldehyde or ketone. Applying this reaction to this compound could yield novel indole derivatives with a carbonyl group at the 2-position of the propyl side chain.

Denitration Reactions: Methods for the removal of the nitro group could be explored to synthesize the corresponding 2-(2-methylpropyl)-1H-indole. nih.gov This could be useful if the nitro group is not desired in the final product.

The following table outlines potential transformations of the nitroalkane moiety:

| Reaction | Product Functional Group | Potential Synthetic Utility |

| Reduction | Amine | Synthesis of tryptamine analogs. |

| Nef Reaction | Carbonyl (Ketone) | Access to novel indole-ketone derivatives. |

| Denitration | Alkyl | Removal of the nitro group to yield the parent alkyl-indole. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.